molecular formula C16H16N4OS2 B2651755 3-amino-N-(thiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide CAS No. 400863-73-2

3-amino-N-(thiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No. B2651755
CAS RN: 400863-73-2
M. Wt: 344.45
InChI Key: AWCYWCZHKGHSAL-UHFFFAOYSA-N
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Description

The compound “3-amino-N-(thiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide” is a unique chemical with the linear formula C14H12N4OS2. It has a molecular weight of 316.406 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Scientific Research Applications

Utility in Synthesis

  • Synthesis of Thienopyridines and Thienopyrimidines : This compound is used in the synthesis of thienopyridines and -pyrimidines, as demonstrated in a study focusing on the utility of related 2-aminothiophene-3-carboxamide derivatives (Mohareb et al., 2003).

Chemical Reactions and Properties

  • Reaction with Ortho-Formylbenzoic Acid : A study explored the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid, resulting in various molecular derivatives (Vasilin et al., 2015).

Biological and Medicinal Applications

  • Antiproliferative Activity : Research on 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines highlighted their role in inhibiting phospholipase C enzyme, an aspect vital for developing antiproliferative compounds (van Rensburg et al., 2017).

Advanced Chemical Syntheses

  • Innovative Synthetic Approaches : The compound has been used in the innovative synthesis of N-, S,N-, and Se,N-heterocycles, contributing to the chemistry of these heterocycles (Dotsenko et al., 2019).

Development of Heterocyclic Compounds

  • Synthesis of Pyridothienopyrimidines : This compound is instrumental in synthesizing novel pyridothienopyrimidines and related systems, as highlighted in a study focused on the synthesis of these heterocyclic compounds (Bakhite et al., 2005).

Antibiotic and Antimicrobial Research

  • Development of Antibiotics and Antimicrobials : A study highlighted the preparation of 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide and its derivatives for potential use as antibiotics and antimicrobials (Ahmed, 2007).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, molecular structure, chemical reactivity, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities could be explored further, given the diverse activities observed for other thiazole derivatives .

properties

IUPAC Name

6-amino-N-(1,3-thiazol-2-yl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS2/c17-12-10-8-9-4-2-1-3-5-11(9)19-15(10)23-13(12)14(21)20-16-18-6-7-22-16/h6-8H,1-5,17H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCYWCZHKGHSAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC3=C(N=C2CC1)SC(=C3N)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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